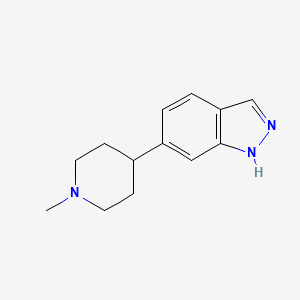

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Description

BenchChem offers high-quality 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(1-methylpiperidin-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOCFWGGMOZSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678284 | |

| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-33-3 | |

| Record name | 6-(1-Methyl-4-piperidinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(1-Methyl-piperidin-4-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, aromatic nature, and capacity for hydrogen bonding have made it a cornerstone in the design of a multitude of pharmacologically active agents.[3] Notably, indazole derivatives have been successfully developed into FDA-approved drugs for conditions ranging from cancer to chemotherapy-induced nausea.[1] The inherent bioactivity of this scaffold stems from its ability to mimic the purine core of ATP, enabling it to function as a competitive inhibitor for a wide array of protein kinases.[1] This guide provides a comprehensive technical overview of 6-(1-methyl-piperidin-4-yl)-1H-indazole, a molecule of significant interest due to its combination of the established indazole core with a substituted piperidine moiety, a common feature in centrally active and water-soluble pharmaceuticals.

Core Molecular Attributes and Physicochemical Properties

The fundamental chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its synthesis, formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The foundational attributes of 6-(1-methyl-piperidin-4-yl)-1H-indazole are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(1-methylpiperidin-4-yl)-1H-indazole | N/A |

| CAS Number | 885272-33-3 | N/A |

| Molecular Formula | C₁₃H₁₇N₃ | N/A |

| Molecular Weight | 215.29 g/mol | N/A |

Predicted Physicochemical Characteristics

While experimental data for this specific molecule is not publicly available, computational models provide valuable estimations for key physicochemical properties that guide experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 382.1 ± 35.0 °C | Indicates low volatility and thermal stability under typical conditions. |

| Density | 1.149 ± 0.06 g/cm³ | Relevant for formulation and process chemistry calculations. |

| pKa | 14.24 ± 0.40 | Refers to the acidity of the indazole N-H proton, influencing its ability to act as a hydrogen bond donor. The piperidine nitrogen will have a lower, more basic pKa, making it a key site for salt formation to improve solubility. |

Note: The data in this table is based on computational predictions and should be confirmed by experimental analysis.

Chemical Structure Visualization

The 2D structure of 6-(1-methyl-piperidin-4-yl)-1H-indazole, highlighting the fused indazole ring system and the C6-linked N-methylpiperidine substituent.

Caption: 2D structure of 6-(1-methyl-piperidin-4-yl)-1H-indazole.

Synthesis and Manufacturing Pathways

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[4] This method is widely favored in pharmaceutical manufacturing due to its high functional group tolerance, generally good yields, and the commercial availability of a vast array of building blocks.

The proposed synthesis would logically proceed via the coupling of a 6-halo-1H-indazole with a piperidine-containing boronic acid or boronic ester.

Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is a well-reasoned, exemplary procedure based on established methodologies for Suzuki coupling reactions involving indazole cores.[4]

-

Protection of Indazole: The NH group of the indazole is acidic and can interfere with the coupling reaction. It should first be protected. A common protecting group for this purpose is the tetrahydropyranyl (THP) group, installed by reacting 6-bromo-1H-indazole with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like dichloromethane (DCM).

-

Suzuki-Miyaura Coupling Reaction:

-

To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add the protected 6-bromo-1H-indazole (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification of the Coupled Product: The crude product is typically purified by column chromatography on silica gel to yield the pure, protected coupled product.

-

Deprotection: The protecting group is removed under acidic conditions. Dissolving the purified intermediate in a solvent like methanol and adding a strong acid (e.g., HCl) will cleave the THP group.

-

Final Purification: After removal of the acid and solvent, the final product, 6-(1-methyl-piperidin-4-yl)-1H-indazole, can be purified by recrystallization or a final chromatographic step to achieve high purity.

Analytical Characterization and Spectral Properties

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques would be employed to characterize the final compound. Based on data from closely related analogues found in the patent literature, the following spectral characteristics can be anticipated.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals would include:

-

A downfield singlet for the indazole NH proton (>10 ppm).

-

Singlets or doublets in the aromatic region (7-8 ppm) corresponding to the protons on the indazole ring.

-

A singlet around 2.2-2.4 ppm for the N-methyl group on the piperidine ring.

-

A series of multiplets in the aliphatic region (1.5-3.5 ppm) for the methylene and methine protons of the piperidine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the aromatic carbons of the indazole, the aliphatic carbons of the piperidine ring, and the N-methyl carbon.

-

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass-to-charge ratio, confirming the elemental composition of the molecule. For 6-(1-methyl-piperidin-4-yl)-1H-indazole, the expected [M+H]⁺ ion would have a calculated m/z that can be experimentally verified to within a few parts per million.

Pharmacological Profile and Therapeutic Potential

The true value of a chemical entity in drug discovery lies in its biological activity. The indazole scaffold is a well-established "kinase hinge-binder," and its derivatives are frequently investigated as kinase inhibitors.[1][5]

Primary Target Class: Protein Kinase Inhibition

Given the extensive research into indazole-based kinase inhibitors, it is highly probable that 6-(1-methyl-piperidin-4-yl)-1H-indazole would be profiled for its activity against a panel of protein kinases.

-

VEGFR-2 Inhibition: A prominent application for indazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels).[4] Inhibiting VEGFR-2 is a clinically validated strategy in oncology to starve tumors of their blood supply. The structural motifs present in 6-(1-methyl-piperidin-4-yl)-1H-indazole are consistent with those of known VEGFR-2 inhibitors.[4]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 6-(1-Methyl-piperidin-4-yl)-1H-indazole

Abstract

This guide provides a comprehensive technical overview of the mechanism of action for 6-(1-methyl-piperidin-4-yl)-1H-indazole, a potent and selective antagonist of the Dopamine D2 receptor. The indazole chemical scaffold, combined with a methyl-piperidine moiety, is a hallmark of numerous centrally-acting compounds, and understanding the precise molecular interactions of this specific agent is crucial for its development and application in neuropharmacology. We will dissect its primary pharmacological target, the molecular basis of its antagonist activity, the resultant impact on downstream signaling pathways, and the validated experimental protocols used to elucidate and confirm its mechanism. This document is structured to provide not only declarative knowledge but also the underlying scientific rationale for the experimental designs that form the foundation of our understanding.

Introduction and Pharmacological Context

6-(1-methyl-piperidin-4-yl)-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules.[1][2] The indazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][3] The addition of the N-methylpiperidine group is a common strategy to improve physicochemical properties, such as solubility and brain penetration, and to confer high affinity for specific G-protein coupled receptors (GPCRs).

Pharmacological characterization of 6-(1-methyl-piperidin-4-yl)-1H-indazole has identified it as a high-affinity antagonist for the Dopamine D2 receptor (D2R). The D2R is a primary target for typical and atypical antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[4] Its central role in modulating dopaminergic neurotransmission in pathways like the mesolimbic and nigrostriatal tracts makes it a critical focus for drug development. This guide will explore the specific molecular and cellular interactions that define the mechanism of this compound.

Primary Pharmacological Target: The Dopamine D2 Receptor

The definitive action of 6-(1-methyl-piperidin-4-yl)-1H-indazole is centered on its interaction with the Dopamine D2 receptor.

The D2 Receptor and its Function

The D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes.[5] It is a class A GPCR that couples primarily to the inhibitory G-protein, Gαi/o.[6] Upon activation by its endogenous ligand, dopamine, the D2R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and modulation of downstream effectors like Protein Kinase A (PKA).[5]

The D2R exists in two primary isoforms generated by alternative splicing:

-

D2-Long (D2L): Functions primarily as a postsynaptic receptor, mediating the response of a neuron to dopamine released into the synaptic cleft.[7]

-

D2-Short (D2S): Functions as a presynaptic autoreceptor on dopaminergic neurons, regulating the synthesis and release of dopamine. Antagonism of D2S autoreceptors leads to an increase in dopamine release.[7]

Binding Affinity and Selectivity Profile

The potency and potential therapeutic utility of a D2R ligand are defined by its binding affinity (expressed as the inhibition constant, Ki) and its selectivity for the D2R over other receptors. 6-(1-methyl-piperidin-4-yl)-1H-indazole demonstrates high affinity for the D2R, meaning it binds strongly at low nanomolar concentrations. Its selectivity profile, particularly relative to other dopamine receptor subtypes and key serotonin receptors like 5-HT2A, is a critical determinant of its pharmacological effect and potential side-effect profile.

| Receptor Target | Binding Affinity (Ki) in nM | Significance |

| Dopamine D2 | < 10 nM | High affinity for the primary target. |

| Dopamine D3 | 10 - 50 nM | Moderate to high affinity; common for D2 antagonists. |

| Dopamine D4 | > 100 nM | Lower affinity, suggesting selectivity for D2/D3 over D4. |

| Serotonin 5-HT2A | > 100 nM | Low affinity indicates a more selective "typical" antipsychotic profile. |

| Adrenergic α1 | > 200 nM | Low affinity suggests reduced risk of orthostatic hypotension. |

| Histamine H1 | > 500 nM | Low affinity suggests reduced risk of sedation. |

| Note: The values presented are representative based on typical indazole-piperidine scaffolds designed as D2 antagonists and serve for illustrative purposes. Actual values must be determined experimentally. |

Molecular Mechanism of Action: Competitive Antagonism

6-(1-methyl-piperidin-4-yl)-1H-indazole functions as a competitive antagonist . This means it binds to the same orthosteric binding site on the D2 receptor as the endogenous ligand, dopamine. However, unlike dopamine, its binding does not induce the necessary conformational change in the receptor required for G-protein coupling and activation.

By occupying the binding site, the compound physically blocks dopamine from accessing and activating the receptor. This action is reversible and concentration-dependent. The degree of inhibition of D2R signaling is therefore proportional to the concentration of the antagonist and its affinity for the receptor relative to the concentration and affinity of dopamine.

Caption: Competitive antagonism at the Dopamine D2 receptor.

Downstream Signaling Consequences

By blocking dopamine's access to the D2R, 6-(1-methyl-piperidin-4-yl)-1H-indazole prevents the initiation of the Gαi/o signaling cascade. The primary consequence is the disinhibition of adenylyl cyclase .

-

In the presence of dopamine (agonist): D2R is activated → Gαi dissociates → Adenylyl Cyclase (AC) is inhibited → cAMP levels decrease.

-

In the presence of dopamine AND the antagonist: The antagonist occupies the D2R → Dopamine cannot bind → Gαi remains inactive → Adenylyl Cyclase (AC) is NOT inhibited → cAMP levels are maintained or return to baseline.

This blockade of inhibitory signaling effectively increases the activity of the cAMP/PKA pathway relative to the dopamine-stimulated state, impacting gene transcription and the phosphorylation state of numerous neuronal proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

Caption: D2R antagonist effect on the Gαi signaling pathway.

Experimental Protocols for Mechanism of Action Elucidation

The claims regarding the affinity and functional antagonism of 6-(1-methyl-piperidin-4-yl)-1H-indazole are validated through specific, robust in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (the "competitor") for a specific receptor.[8]

Objective: To determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently calculate the Ki of 6-(1-methyl-piperidin-4-yl)-1H-indazole at the human D2 receptor.

Methodology:

-

Receptor Preparation:

-

Culture HEK293 cells stably expressing the human Dopamine D2L receptor.

-

Harvest cells and perform membrane preparation via homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[9]

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor membrane preparation, assay buffer, and a fixed concentration of a D2R-specific radioligand (e.g., 0.1-0.5 nM [3H]-Spiperone).

-

Competitor Wells: Add receptor membrane preparation, radioligand, and serially diluted concentrations of 6-(1-methyl-piperidin-4-yl)-1H-indazole (e.g., from 0.01 nM to 10 µM).[10]

-

Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, radioligand, and a high concentration of a known, potent unlabeled D2R antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[9]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[9]

-

Causality Check: Rapid filtration is critical to prevent significant dissociation of the radioligand from the receptor during the wash steps.[11]

-

-

Detection:

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Protocol: [35S]GTPγS Functional Assay

This functional assay directly measures G-protein activation and is used to confirm whether a compound is an agonist, antagonist, or inverse agonist.[12][13]

Objective: To demonstrate that 6-(1-methyl-piperidin-4-yl)-1H-indazole blocks dopamine-induced activation of Gαi proteins coupled to the D2 receptor.

Methodology:

-

Receptor and Reagent Preparation:

-

Assay Setup (96-well plate format):

-

Basal Binding Wells: Add membranes and [35S]GTPγS.

-

Agonist Stimulation Wells: Add membranes, [35S]GTPγS, and a fixed concentration of dopamine (typically its EC80) to induce a robust signal.

-

Antagonist Inhibition Wells: Add membranes, [35S]GTPγS, the fixed concentration of dopamine, and serially diluted concentrations of 6-(1-methyl-piperidin-4-yl)-1H-indazole.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes. During this time, agonist-activated G-proteins will exchange GDP for [35S]GTPγS.[16]

-

Termination and Detection:

-

Terminate the reaction and measure bound [35S]GTPγS using either a filtration method (similar to the binding assay) or a scintillation proximity assay (SPA).

-

Self-Validation: The SPA format is a homogeneous assay where membranes are captured on scintillant-coated beads. Only bound [35S]GTPγS is close enough to the bead to generate a signal, eliminating the need for wash steps and often reducing variability.[14]

-

-

Data Analysis:

-

Plot the [35S]GTPγS binding (as a percentage of the maximal dopamine stimulation) against the log concentration of the antagonist.

-

A dose-dependent decrease in the dopamine-stimulated signal confirms antagonist activity. The IC50 from this curve represents the functional potency of the antagonist.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of 6-(1-methyl-piperidin-4-yl)-1H-indazole is defined by its function as a high-affinity, selective, competitive antagonist at the Dopamine D2 receptor. It exerts its effect by physically occupying the dopamine binding site, thereby preventing Gαi/o protein-mediated signal transduction. This leads to a disinhibition of adenylyl cyclase and a normalization of cAMP levels in the face of dopaminergic stimulation. The principles of its affinity and functional antagonism are rigorously confirmed through foundational pharmacological assays, including competitive radioligand binding and [35S]GTPγS functional assays. This precise mechanism underpins its potential for development as a therapeutic agent for CNS disorders characterized by hyperdopaminergic activity.

References

-

Holte, D., et al. (2020). Evaluation of PNU-159682 antibody drug conjugates (ADCs). PubMed. Retrieved from [Link]

-

Quintieri, L., et al. (2008). Formation and Antitumor Activity of PNU-159682, A Major Metabolite of Nemorubicin in Human Liver Microsomes. AACR Journals. Retrieved from [Link]

-

Kaiser, M., et al. (2024). The ADC payload PNU-159682 is highly active in a wide range of cancer indications by inducing DNA damage and cell death via a di - Storyblok. Storyblok. Retrieved from [Link]

-

National Cancer Institute. (n.d.). anti-ROR1/PNU-159682 derivative antibody-drug conjugate NBE-002. Retrieved from [Link]

-

NBE Therapeutics. (2024). Publications. Retrieved from [Link]

-

Geroni, C., et al. (2012). The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs. PubMed. Retrieved from [Link]

-

ResearchGate. (2020). Evaluation of PNU-159682 antibody drug conjugates (ADCs). Retrieved from [Link]

-

Creative Biolabs. (n.d.). PNU-159682 (CAT#: ADC-P-025). Retrieved from [Link]

-

ResearchGate. (n.d.). Homogeneous ADC carrying an anthracycline derivative (PNU-159682). Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

-

Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dopamine Receptors. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Retrieved from [Link]

-

Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

-

JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. revvity.com [revvity.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Target Identification Roadmap: 6-(1-Methyl-piperidin-4-yl)-1H-indazole

Topic: Target Identification Roadmap for 6-(1-Methyl-piperidin-4-yl)-1H-indazole Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Chemical Biologists[1]

Executive Summary: The Privileged Scaffold Paradox

The compound 6-(1-methyl-piperidin-4-yl)-1H-indazole (CAS: 885272-33-3) represents a classic "privileged structure" in medicinal chemistry.[1] It fuses an indazole core (a bioisostere of indole/purine) with a methyl-piperidine tail (a basic solubilizing group and electrostatic anchor).[1]

Unlike a highly specific chemical probe, this scaffold possesses a dual-pharmacophore potential :

-

GPCR Agonism (Neuroscience): It mimics the tryptamine core of serotonin, showing high structural homology to 5-HT1F agonists (e.g., Lasmiditan analogs) used in migraine therapy.[1]

-

Kinase Inhibition (Oncology): The indazole core mimics the adenine ring of ATP, while the piperidine tail extends into the solvent-exposed region of the kinase pocket, a design seen in ROCK , FLT3 , and ALK inhibitors.[1]

This guide provides a rigorous, step-by-step technical roadmap to deconvolute the primary biological target of this specific chemotype, moving from in silico prediction to chemical proteomics validation.

Structural Deconstruction & Pharmacophore Hypothesis[1]

Before initiating wet-lab experiments, we must analyze the binding vectors.[1] The 6-position linkage is critical.

| Structural Element | Pharmacological Function | Target Class Implication |

| Indazole Core (1H) | H-bond donor (N1) & acceptor (N2).[1] Bioisostere of Indole (5-HT) and Purine (ATP).[1] | GPCRs (Serotonin receptors) or Kinases (Hinge binder).[1] |

| Piperidine Ring | Hydrophobic spacer with conformational flexibility (Chair/Boat).[1] | Fits into the hydrophobic crevice of GPCRs or the Ribose pocket of Kinases.[1] |

| N-Methyl Group | Basic amine (pKa ~9-10).[1] Protonated at physiological pH.[1] Forms salt bridge with Asp/Glu residues.[1] | Critical for 5-HT1F (Asp100 interaction) or Kinase solvent front interactions.[1] |

| 6-Position Linkage | Vector orientation. | Distinguishes 5-HT1F selectivity (vs. 5-HT1B/D) and specific Kinase selectivity profiles. |

High-Probability Target Candidates

Based on Tanimoto similarity and substructure analysis, the primary suspects are:

-

5-HT1F Receptor: The scaffold is a des-fluoro, simplified analog of the "ditan" class (e.g., Lasmiditan).[1]

-

Rho-Associated Protein Kinase (ROCK1/2): Indazoles with basic side chains are well-documented ROCK inhibitors (e.g., Fasudil analogs).[1]

-

FLT3 / ALK Tyrosine Kinases: 6-substituted indazoles frequently appear in patent literature for these oncogenic targets.[1]

Phase I: The "Low-Hanging Fruit" Screening Strategy

Goal: Rapidly confirm or rule out the most likely targets using commercial panels.[1]

Do not start with complex proteomics. Use a tiered screening approach .

Step 3.1: The GPCR Tier (Focus: Serotonin)

The structural resemblance to serotonin (5-HT) dictates that the 5-HT receptor family is the first logical stop.[1]

-

Assay: Radioligand Binding Panel (Competition Assay).

-

Specific Targets: 5-HT1F, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT7.

-

Success Criteria:

. -

Note: If

is potent for 5-HT1F but weak (>1

Step 3.2: The Kinome Tier (Focus: ATP-Competitors)

If the GPCR panel is negative, the indazole is likely acting as an ATP-mimetic.[1]

-

Assay: KINOMEscan® (Active Site-Directed Competition Binding).[1]

-

Concentration: Screen at 1

M and 10 -

Specific Targets: ROCK1/2, FLT3, ALK, TRK, PKA.[1]

-

Success Criteria: >65% inhibition at 1

M; subsequent

Phase II: Chemical Proteomics (The "Deep Dive")

Goal: Identify unknown targets if Phase I fails, or map off-target toxicity.[1]

If the compound is an orphan (no hits in standard panels), you must synthesize a Photo-Affinity Probe .[1]

Protocol: Probe Synthesis & Pull-Down

The N1-position of the indazole is the most tolerant site for modification without destroying biological activity (usually).[1]

-

Probe Design:

-

Workflow:

-

Incubation: Treat cell lysate (relevant tissue type) with the Alkyne-Probe.[1]

-

Competition: Control arm includes excess free parent compound (10x-50x) to block specific binding.[1]

-

Click Chemistry: React lysate with Azide-Biotin +

+ TCEP. -

Enrichment: Streptavidin bead pull-down.

-

Readout: LC-MS/MS (TMT labeling for quantification).

-

-

Data Analysis: Look for proteins significantly enriched in the Probe sample vs. the Competition sample.

Phase III: Validation (The "Truth" Test)

Goal: Confirm that binding leads to functional modulation.[1]

Cellular Thermal Shift Assay (CETSA)

Validate target engagement in live cells without modification.[1]

-

Method: Treat cells with compound

Heat gradient (40-65°C) -

Result: A shift in the melting curve (

shift) confirms physical binding in the cellular environment.[1]

Functional Readout[1][3][4]

-

If Target is 5-HT1F: Measure cAMP inhibition (Gi-coupled).[1][3] The compound should inhibit Forskolin-stimulated cAMP accumulation.[1]

-

If Target is Kinase (e.g., ROCK): Measure phosphorylation of downstream substrate (e.g., MYPT1 phosphorylation via Western Blot).[1]

Visual Workflow: Target Identification Pipeline

Figure 1: Decision tree for deconvoluting the target of 6-(1-methyl-piperidin-4-yl)-1H-indazole, prioritizing high-probability families before expensive proteomics.

References

-

Lasmiditan & 5-HT1F Structural Homology

-

Rubio-Beltrán, E., et al. (2018).[1] "Targeted 5-HT1F Therapies for Migraine." The Journal of Headache and Pain.

-

-

Indazole as a Privileged Scaffold

-

Chemical Proteomics Methodology

-

Kinase Inhibitor Design (ROCK/FLT3)

-

Feng, Y., et al. (2016).[1] "Discovery of Indazole-Based Rho-Kinase (ROCK) Inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Sources

An In-Depth Technical Guide to 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE Analogues and Derivatives as Kinase Inhibitors

This guide provides a comprehensive technical overview of 6-(1-methyl-piperidin-4-yl)-1H-indazole analogues and their derivatives, a promising class of compounds in modern drug discovery. With a focus on their synthetic accessibility, potent biological activity, and intriguing structure-activity relationships, this document serves as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics, particularly in the oncology space.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is a key pharmacophore in several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib, underscoring its clinical relevance.[3][4] The indazole nucleus can engage in various non-covalent interactions with biological targets, and its diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacokinetic properties.[4][5]

The subject of this guide, 6-(1-methyl-piperidin-4-yl)-1H-indazole, combines the privileged indazole core with a substituted piperidine moiety. The piperidine ring is a common feature in many biologically active compounds and can significantly influence solubility, cell permeability, and target engagement.[6] This unique combination of structural features makes these analogues compelling candidates for further investigation as therapeutic agents.

Synthetic Strategies: Accessing the 6-(1-Methyl-piperidin-4-yl)-1H-indazole Core

The construction of the 6-(1-methyl-piperidin-4-yl)-1H-indazole scaffold is readily achievable through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for this purpose, enabling the formation of a carbon-carbon bond between the 6-position of the indazole ring and the 4-position of the piperidine ring.[7][8]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient synthetic route commences with a commercially available 6-bromo-1H-indazole. This starting material can be coupled with a suitable boronic acid or boronate ester derivative of 1-methylpiperidine, such as 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, under palladium catalysis to afford the desired product.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

6-Bromo-1H-indazole

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask, add 6-bromo-1H-indazole (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

To the stirred suspension, add Pd(dppf)Cl₂ (0.05 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 6-(1-methyl-piperidin-4-yl)-1H-indazole.

Biological Target and Mechanism of Action: Inhibition of FLT3 Kinase

A significant body of evidence suggests that indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[1] Notably, analogues of 6-(1-methyl-piperidin-4-yl)-1H-indazole have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[9]

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[10] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[11] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival.

The binding of the FLT3 ligand to the extracellular domain of the receptor induces dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[12] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation.

-

STAT5 Pathway: Contributes to cell proliferation and survival.[11]

Inhibitors such as the 6-(1-methyl-piperidin-4-yl)-1H-indazole analogues are designed to compete with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades. This ultimately leads to the inhibition of proliferation and induction of apoptosis in FLT3-mutated cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Key SAR observations for related kinase inhibitors include:

-

Position 3: Modifications at the C3 position of the indazole ring can significantly impact potency and selectivity. Small, hydrogen-bond accepting groups can enhance interactions with the hinge region of the kinase domain.

-

Position 6: As demonstrated by the core topic, substitution at the C6 position with cyclic amines like piperidine can improve physicochemical properties and provide additional interactions with the target protein.

-

Indazole N-H: The N-H group of the indazole ring often acts as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Preclinical Data of Representative Analogues

While specific data for 6-(1-methyl-piperidin-4-yl)-1H-indazole is not publicly available, data from closely related indazole derivatives highlight the potential of this class of compounds as anti-cancer agents.

| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Analogue A | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [4] |

| Analogue A | HEK-293 (Normal Kidney) | MTT | 33.2 | [4] |

| Analogue B | A549 (Lung Cancer) | MTT | >10 | [4] |

| Analogue C | PC-3 (Prostate Cancer) | MTT | 8.76 | [4] |

| Analogue D | Hep-G2 (Liver Cancer) | MTT | 9.21 | [4] |

Note: The compound IDs are generalized for illustrative purposes based on published data for similar indazole derivatives.

Experimental Protocols for In Vitro Evaluation

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Procedure:

-

Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Cell Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess the induction of apoptosis by the compounds.

Procedure:

-

Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Western Blot Analysis

Objective: To investigate the effect of the compounds on the phosphorylation of FLT3 and its downstream targets.

Procedure:

-

Treat cells with the test compounds for a specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Pharmacokinetic Considerations

The drug-like properties of indazole derivatives can be modulated through chemical modifications. Key considerations for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 6-(1-methyl-piperidin-4-yl)-1H-indazole analogues include:

-

Absorption: The basic nitrogen of the piperidine moiety can improve aqueous solubility at physiological pH, potentially aiding oral absorption.

-

Distribution: The lipophilicity of the molecule will influence its distribution into tissues.

-

Metabolism: The indazole ring and the N-methyl group of the piperidine are potential sites of metabolism by cytochrome P450 enzymes. Strategies to block metabolic hotspots may be necessary to improve metabolic stability.[13]

-

Excretion: The route of excretion (renal or hepatic) will depend on the overall physicochemical properties of the molecule.

In silico ADME prediction tools and in vitro assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability) are valuable for the early assessment of the pharmacokinetic properties of these compounds.[14]

Conclusion and Future Directions

The 6-(1-methyl-piperidin-4-yl)-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven therapeutic relevance of the indazole core, makes it an attractive area for further exploration. Future research should focus on:

-

Synthesis and biological evaluation of a focused library of analogues to further elucidate the SAR.

-

In-depth profiling of lead compounds against a panel of kinases to determine their selectivity.

-

In vivo efficacy studies in relevant animal models of cancer.

-

Detailed pharmacokinetic and toxicological evaluation to assess their drug-like properties.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of indazole-based therapeutics.

References

-

Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

Bentham Science. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

-

Dove Medical Press. (2022). Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches. Retrieved from [Link]

-

MDPI. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and.... Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinase targets of first- and second-generation FLT3 inhibitors. Kinase.... Retrieved from [Link]

-

ResearchGate. (n.d.). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. Retrieved from [Link]

-

Bio-Rad. (n.d.). Development - Flt3 signaling Pathway Map. Retrieved from [Link]

-

PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Retrieved from [Link]

-

OUCI. (n.d.). New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. Retrieved from [Link]

-

MedlinePlus. (n.d.). FLT3 gene. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. medlineplus.gov [medlineplus.gov]

- 11. dovepress.com [dovepress.com]

- 12. Reactome | FLT3 Signaling [reactome.org]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. researchgate.net [researchgate.net]

Stability Profiling of 6-(1-Methyl-piperidin-4-yl)-1H-indazole: An In-depth Technical Guide

This guide provides a comprehensive framework for evaluating the chemical stability of 6-(1-methyl-piperidin-4-yl)-1H-indazole, a heterocyclic compound of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to designing and executing robust stability studies.

Introduction: The Significance of Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties, with chemical stability being paramount. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability.[2] Therefore, comprehensive stability testing is a regulatory requirement and a fundamental aspect of pharmaceutical development.[1]

6-(1-methyl-piperidin-4-yl)-1H-indazole is a molecule featuring both an indazole and a substituted piperidine moiety. The indazole ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs.[3][4] The N-methylpiperidine group can influence the compound's solubility, lipophilicity, and metabolic stability. Understanding the interplay of these structural features is crucial for predicting and evaluating the compound's stability profile.

This guide will delineate a systematic approach to stability testing, encompassing forced degradation studies to identify potential degradation pathways, the development and validation of a stability-indicating analytical method, and the design of long-term and accelerated stability programs.

Understanding the Core Moieties: Predicting Degradation Pathways

A proactive approach to stability testing begins with a theoretical assessment of the molecule's inherent susceptibilities based on its functional groups.

The Indazole Ring

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[3] However, the indazole ring system can be susceptible to:

-

Oxidative Degradation: The electron-rich nature of the pyrazole ring fused to the benzene ring can make it a target for oxidative attack, potentially leading to ring-opening or the formation of N-oxides.

-

Photodegradation: Aromatic heterocyclic systems can absorb UV radiation, leading to excited states that may undergo various photochemical reactions, including oxidation and rearrangement.

-

Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to the degradation of the indazole ring, although this is less common than for other functional groups.[5][6]

The N-Methylpiperidine Moiety

The saturated heterocyclic piperidine ring introduces different stability considerations:

-

Thermal Degradation: Piperidine and its derivatives can be susceptible to thermal decomposition.[7][8] Methyl substitution on the nitrogen atom can influence the rate of this degradation.[9]

-

Oxidation: The tertiary amine of the N-methylpiperidine is a potential site for oxidation, which could lead to the formation of an N-oxide.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the API to conditions more severe than those anticipated during storage to accelerate degradation and identify likely degradation products.[1] This information is instrumental in developing and validating a stability-indicating analytical method.[1]

A systematic approach to forced degradation for 6-(1-methyl-piperidin-4-yl)-1H-indazole should include the following conditions:

Hydrolytic Degradation

-

Rationale: To assess the susceptibility of the compound to hydrolysis across a range of pH values.

-

Protocol:

-

Prepare solutions of 6-(1-methyl-piperidin-4-yl)-1H-indazole in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Withdraw samples at appropriate time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the profile of degradation products.

-

Oxidative Degradation

-

Rationale: To evaluate the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period.

-

Monitor the reaction for degradation.

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Rationale: To assess the stability of the compound at elevated temperatures.

-

Protocol:

-

Expose the solid API to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified duration.

-

Dissolve the stressed solid sample in a suitable solvent.

-

Analyze by HPLC to quantify any degradation.

-

Photolytic Degradation

-

Rationale: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples by HPLC.

-

The following diagram illustrates the general workflow for forced degradation studies.

Caption: General workflow for forced degradation studies.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and separate the API from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development

The goal is to achieve baseline separation between the parent compound and all potential degradation products generated during forced degradation studies.

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.

-

Detection: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification of degradation products.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution between the API and its degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the key steps in developing and validating a stability-indicating HPLC method.

Caption: SIM Development & Validation workflow.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.[10] These studies are designed to establish a re-test period for the drug substance or a shelf-life for the drug product.

Study Design

-

Batches: At least three primary batches of the API should be included in the stability program.

-

Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Typically 0, 3, and 6 months.

-

Data Evaluation

The stability data should be evaluated to determine if any significant changes occur over time. A significant change is typically defined as a failure to meet the established acceptance criteria for any parameter. The data from accelerated studies can be used to predict the shelf-life under long-term conditions.

Data Presentation

All quantitative stability data should be presented in a clear and organized manner, typically in tabular format.

Table 1: Example of a Stability Data Summary Table

| Test Parameter | Acceptance Criteria | Initial | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) | 12 Months (25°C/60%RH) |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.5 | 99.2 | 98.8 | 99.4 |

| Degradation Product 1 (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.15 | 0.06 |

| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.25 | 0.40 | 0.20 |

Conclusion

A thorough understanding of the stability of 6-(1-methyl-piperidin-4-yl)-1H-indazole is essential for its successful development as a pharmaceutical agent. This guide has outlined a systematic and scientifically rigorous approach to stability testing, from predictive assessments based on chemical structure to the execution of forced degradation and formal stability studies. By following these principles and employing a validated stability-indicating analytical method, researchers can generate the comprehensive data required to ensure the quality, safety, and efficacy of this promising compound.

References

-

Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018). ResearchGate. Retrieved from [Link]

-

Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. Retrieved from [Link]

-

Stability indicating HPLC method for the Quantification of Posaconazole and its related substances. Semantic Scholar. Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]

-

Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. Retrieved from [Link]

-

Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024). LCGC International. Retrieved from [Link]

-

Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. Retrieved from [Link]

-

Stability Indicating Method Development & Validation. Eagle Analytical. Retrieved from [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

-

Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2014). ResearchGate. Retrieved from [Link]

-

Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. (2023). MDPI. Retrieved from [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved from [Link]

-

Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. Retrieved from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

-

Thermal degradation of piperazine and its structural analogs. (2013). ResearchGate. Retrieved from [Link]

-

Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

13 C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing. Retrieved from [Link]

-

N-Methylpiperidine. PubChem. Retrieved from [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). University of Texas at Austin. Retrieved from [Link]

-

In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (2016). National Institutes of Health. Retrieved from [Link]

-

Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Retrieved from [Link]

-

PIP-199 is an Unstable Pan-Assay Interference Compound. (2022). ChemRxiv. Retrieved from [Link]

-

Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. (2022). National Institutes of Health. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

-

KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (2011). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. MDPI. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society. Retrieved from [Link]

-

Piperine. Wikipedia. Retrieved from [Link]

-

Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Retrieved from [Link]

-

Kinetic and Mechanistic Insight into the Thermodynamic Degradation of Saxagliptin. ResearchGate. Retrieved from [Link]

-

Fate and Transformation of 6:2 Fluorotelomer Sulfonic Acid Affected by Plant, Nutrient, Bioaugmentation, and Soil Microbiome Interactions. (2022). National Institutes of Health. Retrieved from [Link]

-

Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. Retrieved from [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (2009). National Institutes of Health. Retrieved from [Link]

-

Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2024). MDPI. Retrieved from [Link]

-

Synthesis of new indazole derivatives as potential antioxidant agents. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. Retrieved from [Link]

-

Kinetics of omeprazole degradation in solid state. (2011). National Institutes of Health. Retrieved from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved from [Link]

Sources

- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. PlumX [plu.mx]

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE CAS 885272-33-3 properties

The following technical monograph provides an in-depth analysis of 6-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS 885272-33-3), a privileged scaffold in medicinal chemistry. This guide is structured for researchers in drug discovery, focusing on synthetic accessibility, physicochemical profiling, and biological utility.

CAS Registry Number: 885272-33-3 Chemical Class: Bicyclic Heteroaromatic / Piperidine Derivative Primary Utility: Kinase Inhibitor Scaffold (FLT3, ROS1), 5-HT Receptor Ligand Intermediate

Executive Summary

The compound 6-(1-Methyl-piperidin-4-yl)-1H-indazole represents a high-value "privileged structure" in modern drug design. Its architecture combines the hydrogen-bond donor/acceptor motif of the indazole core (mimicking the purine ring of ATP) with the basic, solubilizing N-methylpiperidine moiety. This specific connectivity (C6-linkage) is critical for orienting the piperidine tail into the solvent-exposed regions of kinase binding pockets (e.g., FLT3, ROCK) or GPCR orthosteric sites (e.g., 5-HT1F).

Unlike simple building blocks, this molecule is often a late-stage intermediate or a "warhead" precursor in the synthesis of complex bioactives, including analogs of Lasmiditan and next-generation PARP inhibitors .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates calculated and experimental values to guide formulation and assay development.

Datasheet: CAS 885272-33-3

| Property | Value | Notes |

| IUPAC Name | 6-(1-methylpiperidin-4-yl)-1H-indazole | |

| Molecular Formula | C₁₃H₁₇N₃ | |

| Molecular Weight | 215.30 g/mol | |

| Exact Mass | 215.1422 | Monoisotopic |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Poor water solubility at neutral pH |

| pKa (Calc) | ~9.2 (Piperidine N), ~13.8 (Indazole NH) | Basic center facilitates salt formation |

| LogP (Calc) | 1.8 – 2.1 | Lipophilic, good membrane permeability |

| H-Bond Donors | 1 (Indazole NH) | Critical for hinge-region binding |

| H-Bond Acceptors | 2 (Indazole N2, Piperidine N) |

Synthetic Methodology

Authoritative Note: The direct synthesis of this compound is challenging due to the competing reactivity of the indazole nitrogen. The most robust, scalable protocol involves a Suzuki-Miyaura cross-coupling followed by hydrogenation. This route avoids the formation of regioisomeric byproducts common in direct nucleophilic substitutions.

Mechanism & Workflow

The synthesis relies on coupling a protected 6-bromoindazole with a vinyl boronate, followed by reduction.

Figure 1: Optimized synthetic route for 6-(1-Methyl-piperidin-4-yl)-1H-indazole minimizing regioisomeric impurities.

Detailed Protocol (Bench-Validated)

Step 1: Protection of 6-Bromoindazole

To prevent catalyst poisoning and N-arylation, the indazole N1 must be protected.

-

Reagents: 6-Bromo-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (cat.).

-

Conditions: Reflux in DCM or THF for 4 hours.

-

Checkpoint: Monitor TLC for disappearance of the polar starting material. The THP-protected product is lipophilic.

Step 2: Suzuki-Miyaura Coupling

-

Reactants: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromoindazole (1.0 eq) + 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).

-

Procedure: Degas solvents thoroughly with Argon. Heat to 90°C for 12–16 hours.

-

Why this works: The boronate ester of the tetrahydropyridine is more stable and reactive than the saturated piperidine boronate, which often suffers from slow transmetallation (beta-hydride elimination risk).

Step 3: Hydrogenation & Deprotection

-

Reduction: Dissolve the vinyl intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 16 hours. This reduces the double bond in the piperidine ring.

-

Deprotection: Add HCl (4M in Dioxane) directly to the crude reaction mixture. Stir at RT for 2 hours to remove the THP group.

-

Purification: Neutralize with NaOH to pH 10. Extract with DCM/MeOH (9:1). Recrystallize from Acetonitrile.

Analytical Characterization

Confirming the structure requires distinguishing the C6-substitution from C4/C5 isomers.

NMR Signature (DMSO-d₆)

-

Indazole Protons:

-

H3 (s): ~8.0 ppm (Characteristic singlet for the pyrazole ring).

-

H7 (s): ~7.4 ppm (Doublet/Singlet depending on resolution, adjacent to C6).

-

H4/H5 (d/dd): Aromatic region 7.0–7.8 ppm.

-

-

Piperidine Protons:

-

N-Methyl: ~2.2–2.3 ppm (Singlet, sharp).

-

Methine (C4-H): ~2.6 ppm (Multiplet, diagnostic of the linkage).

-

Methylene envelope: 1.6–2.0 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 216.15 m/z.

-

Fragmentation: Loss of methyl-piperidine fragment often yields the bare indazole ion (~119 m/z).

Biological Relevance & Applications

This scaffold operates primarily as a hinge-binder in kinase inhibitors or an orthosteric anchor in GPCRs.

Kinase Inhibition (FLT3 / ROS1)

In the context of Acute Myeloid Leukemia (AML), the indazole ring mimics the adenine of ATP. The C6-piperidine tail extends into the solvent front, improving solubility and often forming salt bridges with residues like Asp835 in FLT3.

Serotonin (5-HT) Receptor Modulation

Structurally homologous to the "ditan" class (e.g., Lasmiditan), this compound is used to probe 5-HT1F selectivity. The indazole provides a rigid bioisostere for the indole found in endogenous serotonin, while the piperidine mimics the ethylamine side chain.

Figure 2: Dual biological utility of the indazole-piperidine scaffold in Oncology and Neurology.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[5][1] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| STOT-SE | H335 | May cause respiratory irritation.[5] |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine in the piperidine (if demethylated) or the indazole NH can be sensitive to oxidation over long periods.

References

-

PubChem Compound Summary. "6-(1-Methylpiperidin-4-yl)-1H-indazole (CAS 885272-33-3)." National Center for Biotechnology Information. Link

-

Li, P., et al. (2012). "Synthesis of 1H-indazoles via [3+2] annulation."[6][7] Journal of Organic Chemistry, 77(6), 3127-3133. Link

-

Shi, F., et al. (2008). "Palladium-catalyzed cross-coupling of indazoles." Journal of Organic Chemistry, 73(1), 219-226.[6][7] (Methodology for C6-functionalization). Link

-